7-Fluoro-3-iodoquinoline

Description

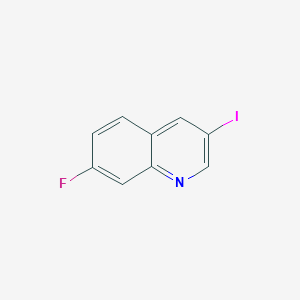

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMGYDTAFDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-3-iodoquinoline: A Comprehensive Technical Guide for Advanced Research and Development

CAS Number: 1416440-27-1[1] Molecular Formula: C₉H₅FIN[1] Molecular Weight: 273.05 g/mol [1]

Introduction: The Strategic Importance of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry

This compound is a strategically designed heterocyclic building block that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[2] The unique disubstitution pattern—a fluorine atom at the 7-position and an iodine atom at the 3-position—confers a combination of desirable physicochemical properties and versatile chemical reactivity.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Concurrently, the iodine atom at the C3 position serves as a highly effective synthetic handle for introducing molecular complexity through various cross-coupling reactions. This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[4] This guide provides an in-depth overview of its synthesis, chemical properties, strategic applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its application in synthesis and for its characterization.

| Property | Value | Source |

| CAS Number | 1416440-27-1 | [1] |

| Molecular Formula | C₉H₅FIN | [1] |

| Molecular Weight | 273.05 | [1] |

| Appearance | Expected to be a solid | - |

| Storage | 4°C, protect from light | [1] |

| SMILES | C1=CC(=CC2=NC=C(C=C12)I)F | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected shifts can be predicted based on the known effects of its substituents on the quinoline ring.

-

¹H NMR: The protons on the quinoline core will exhibit characteristic shifts. The presence of the electronegative fluorine at C7 will influence the electronic environment of the protons on the benzene ring portion. The iodine at C3 will deshield the adjacent protons at C2 and C4.

-

¹³C NMR: The carbon atom attached to the iodine (C3) will show a significant upfield shift due to the heavy atom effect. The carbon attached to the fluorine (C7) will exhibit a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom.

Interpreting the NMR spectra of substituted quinolines requires careful consideration of the electronic effects of each substituent and their positions on the ring.[5]

Synthesis and Methodology: A Plausible Route via Direct C-H Iodination

While specific patented syntheses for this compound are not widely published, a highly plausible and efficient method involves the direct C-H iodination of 7-fluoroquinoline. This approach is based on modern synthetic methodologies that favor direct functionalization, avoiding the need for pre-functionalized substrates. A radical-based C3-selective iodination protocol for quinolines has been reported and serves as an excellent template for this synthesis.[6][7]

Conceptual Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the C3-selective iodination of quinolines.[6]

-

Reaction Setup: To a sealed reaction vessel, add 7-fluoroquinoline (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).

-

Catalyst and Solvent Addition: Add cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O, 0.1 mmol) as a catalyst. Add 1,2-dichloroethane (DCE, 5 mL) as the solvent.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Rationale for Experimental Choices:

-

Catalyst: Cerium salts have been shown to be effective in promoting radical-based iodination reactions.[6]

-

Iodine Source and Oxidant: Sodium iodide serves as the iodine source, while potassium persulfate acts as the oxidant to generate the iodine radical.

-

Solvent and Temperature: Dichloroethane is a suitable high-boiling solvent for this transformation, allowing the reaction to proceed at an effective rate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[4] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

Strategic Role in Kinase Inhibitor Synthesis

Caption: Role of this compound in inhibitor synthesis.

The 3-iodo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at this position, which are often crucial for binding to the ATP pocket of kinases. The 7-fluoro group, in turn, can enhance the drug-like properties of the final compound. Quinoline-based molecules have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), demonstrating the clinical relevance of this scaffold.[2][9]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [10] |

| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its structure is a testament to rational drug design principles, combining a privileged heterocyclic core with strategically placed functional groups. The fluorine atom enhances pharmacokinetic properties, while the iodine atom provides a versatile point for synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and robust synthesis protocol, its critical role in the development of kinase inhibitors, and essential safety guidelines. For researchers and scientists in drug discovery, this compound represents a key tool for accessing novel chemical space and developing next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. fishersci.fr [fishersci.fr]

7-Fluoro-3-iodoquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Fluoro-3-iodoquinoline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, this compound has emerged as a particularly valuable scaffold. This molecule synergistically combines the advantageous properties of the quinoline core—a privileged structure in numerous biologically active compounds—with the unique modulatory effects of a fluorine substituent and the exceptional synthetic versatility of an iodine atom.[1] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions.[2][3]

This technical guide offers an in-depth exploration of the chemical properties, spectroscopic profile, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also field-proven insights into its application as a strategic intermediate in complex molecular synthesis.

Physicochemical and Structural Properties

This compound is a solid at room temperature, requiring careful storage to maintain its integrity. Its core structure consists of a bicyclic quinoline system, with a fluorine atom at position 7 and an iodine atom at position 3. The high reactivity of the C-I bond makes this position the primary site for synthetic elaboration.

Caption: Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1416440-27-1 | [4][5][6] |

| Molecular Formula | C₉H₅FIN | [4] |

| Molecular Weight | 273.05 g/mol | [4][5] |

| SMILES | C1=CC(=CC2=NC=C(C=C12)I)F | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| logP | 2.9785 | [4] |

| Storage Conditions | 2-8°C, protect from light, keep sealed and dry | [4][5] |

Spectroscopic Characterization Profile

A comprehensive analysis using various spectroscopic techniques is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum will display signals exclusively in the aromatic region. The protons on the quinoline core will exhibit complex splitting patterns (doublets, doublet of doublets) due to both H-H and H-F coupling. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield-shifted singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to iodine (C3) will be significantly shielded (shifted upfield), while the carbon bonded to fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF).

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z corresponding to the molecular weight (273.05). Key fragmentation patterns would include the loss of an iodine atom (M-127) and subsequent fragmentation of the fluoroquinoline cation.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N bond stretching in the aromatic system (typically 1400-1600 cm⁻¹), and a C-F stretching band.[7]

-

¹⁹F NMR Spectroscopy: As a fluorinated molecule, ¹⁹F NMR is a uniquely powerful tool for characterization and reaction monitoring.[9] this compound will exhibit a single resonance. The chemical shift of this signal is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent method for tracking the progress of cross-coupling reactions at the C-I position, as any modification at C3 will induce a small but measurable change in the fluorine chemical shift.[10][11]

Synthesis and Purification

While multiple routes to substituted quinolines exist, a plausible and effective strategy for synthesizing this compound involves the direct iodination of a 7-fluoroquinoline precursor. This approach leverages the electron-rich nature of the quinoline ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination of 7-Fluoroquinoline

Causality: This protocol uses N-Iodosuccinimide (NIS) as an electrophilic iodine source. The reaction is typically catalyzed by an acid, which protonates the quinoline nitrogen, further activating the ring towards electrophilic attack at the electron-rich C3 position.

-

Preparation: To a solution of 7-fluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid, cool the mixture to 0°C in an ice bath.

-

Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents at the 3-position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.[12][13]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Causality: The choice of a palladium(0) source, a phosphine ligand, and a base is critical. Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be reduced in situ. The base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[12]

-

Setup: In an oven-dried flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) followed by an aqueous solution of a base like 2M Na₂CO₃ (3.0 eq).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes. This reaction is invaluable for creating rigid linkers in drug scaffolds or extending conjugation in organic materials.[14][15]

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Causality: This reaction uniquely requires a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base (e.g., Et₃N, DIPEA) is used as both the base and often as the solvent.[15][16]

-

Setup: To a flask containing this compound (1.0 eq), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and a copper co-catalyst (CuI, 0.05 eq).

-

Solvents and Reagents: Add an amine solvent such as triethylamine (Et₃N) and an optional co-solvent like THF. Add the terminal alkyne, phenylacetylene (1.1 eq).

-

Degassing and Reaction: Degas the mixture with an inert gas and stir at room temperature or with gentle heating (40-60°C) until the reaction is complete.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove amine salts and copper residues.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[17][18] This reaction is fundamental in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) to deprotonate the amine in the catalytic cycle. The choice of phosphine ligand is crucial and often depends on the steric and electronic properties of the amine; bulky, electron-rich ligands like XPhos or RuPhos are often effective.[19][20]

-

Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Addition of Reagents: Add this compound (1.0 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane. Finally, add the amine (morpholine, 1.2 eq).

-

Heating: Seal the vessel and heat the mixture to 80-110°C, stirring until the starting material is fully consumed.

-

Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography to isolate the aminated product.

Conclusion

This compound stands as a testament to strategic molecular design. It provides a robust and synthetically accessible platform for the development of novel chemical entities. The fluorine atom at the 7-position offers a means to fine-tune biological and physical properties, while the iodine atom at the 3-position acts as a versatile linchpin for diversification through modern cross-coupling chemistry. The reliable and well-documented reactivity of its C-I bond in Suzuki, Sonogashira, and Buchwald-Hartwig reactions makes it a go-to building block for generating libraries of complex molecules, accelerating the discovery of new therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 1416440-27-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1416440-27-1 [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. biophysics.org [biophysics.org]

- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. research.rug.nl [research.rug.nl]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 7-Fluoro-3-iodoquinoline for Advanced Research

This guide provides an in-depth examination of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and strategic application, grounded in the principles of modern chemical science. The unique placement of both a fluorine and an iodine atom on the quinoline scaffold makes this molecule a versatile and powerful building block for creating novel chemical entities with tailored pharmacological profiles.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, and its core properties are essential for its effective use in a laboratory setting. The molecular structure combines the electron-withdrawing effect of fluorine, which can enhance metabolic stability and binding interactions, with the reactivity of iodine, which serves as a versatile synthetic handle for carbon-carbon bond formation.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 1416440-27-1 | [1][2][3] |

| Molecular Formula | C₉H₅FIN | [1][2] |

| Molecular Weight | 273.05 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP (Computed) | 2.9785 | [1] |

| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, often relying on classical cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies for similar halogenated quinolines. The following protocol is a representative example, grounded in principles such as the Gould-Jacobs reaction followed by targeted halogenation.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol & Rationale

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline and diethyl (ethoxymethylene)malonate in a 1:1 molar ratio.

-

Condensation: Heat the mixture at 100-120°C for 1-2 hours. The initial condensation reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the malonate derivative, displacing ethanol.

-

Cyclization: Add the resulting intermediate adduct to a high-boiling solvent such as Dowtherm A and heat to approximately 250°C.

-

Causality: The high temperature is critical to drive the intramolecular cyclization (a pericyclic reaction) followed by aromatization to form the stable quinoline ring system. This is a classic Gould-Jacobs reaction pathway.

-

Step 2: Conversion to 7-Fluoro-4-chloroquinoline

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the 7-fluoro-4-hydroxyquinoline from the previous step. Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) until the pH is ~8. The product will precipitate and can be collected by filtration.

-

Expertise: The hydroxyl group at the 4-position of the quinoline is tautomerically equivalent to a quinolone. It is readily converted to the more reactive chloro group using POCl₃, transforming it into a good leaving group for subsequent reactions.

-

Step 3: Reductive Dechlorination to 7-Fluoroquinoline

-

Reduction: Dissolve the 7-fluoro-4-chloroquinoline in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and a base such as triethylamine.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Rationale: Catalytic hydrogenation is a standard and clean method for the reductive removal of a chloro group from an aromatic ring, especially when activated by the heterocyclic nitrogen. The base is added to neutralize the HCl generated during the reaction.

-

Step 4: Directed Iodination to this compound

-

Iodination: Dissolve the 7-fluoroquinoline in trifluoroacetic acid (TFA). Add N-iodosuccinimide (NIS) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction progress by LC-MS.

-

Isolation: Upon completion, dilute the mixture with water and neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

-

Mechanistic Insight: The quinoline nitrogen is protonated in the strongly acidic TFA, which deactivates the ring towards electrophilic substitution. However, the C-3 position remains the most electron-rich and sterically accessible site for electrophilic attack by the iodonium ion generated from NIS, leading to regioselective iodination.

-

Structural Elucidation and Quality Control Workflow

Ensuring the identity and purity of the final compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.

Caption: Quality control workflow for validating this compound.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.05 g/mol ) and fragmentation patterns consistent with the expected structure.[1][2]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show a distinct set of aromatic proton signals, and ¹⁹F NMR will show a singlet or doublet confirming the presence and environment of the fluorine atom. The coupling patterns in the proton NMR are critical for confirming the substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97% for use in sensitive biological assays.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. Fluorine has become a cornerstone of modern drug discovery, used to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

-

Modulation of Physicochemical Properties: The C-7 fluorine atom is strategically placed to influence the electronic properties of the quinoline ring. Its strong electron-withdrawing nature can lower the pKa of the quinoline nitrogen, which can prevent unwanted protonation at physiological pH and improve cell membrane permeability. Furthermore, the C-F bond can block metabolic oxidation at that position, enhancing the compound's half-life.[4]

-

Synthetic Handle for Diversification: The C-3 iodo group is a key functional handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

This synthetic versatility allows researchers to rapidly generate libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds in drug discovery programs.[6]

Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block for advanced chemical synthesis. Its unique combination of a metabolically robust fluorine atom and a synthetically versatile iodine atom makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics. Understanding its synthesis, properties, and potential applications empowers researchers to leverage its full potential in their discovery programs.

References

- 1. chemscene.com [chemscene.com]

- 2. 1416440-27-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1416440-27-1 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 7-fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing metabolic stability and binding affinity. The iodo group at the 3-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates.

This guide will explore two primary synthetic strategies for the preparation of this compound:

-

Direct C-H Iodination of 7-Fluoroquinoline: A direct approach involving the regioselective introduction of an iodine atom at the C-3 position of the pre-formed 7-fluoroquinoline ring.

-

Sandmeyer Reaction of 3-Amino-7-fluoroquinoline: A classical and reliable method for the conversion of an amino group to an iodo group via a diazonium salt intermediate.

Each pathway will be discussed in detail, including the synthesis of necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: 7-Fluoroquinoline

The successful synthesis of this compound via either of the proposed routes is contingent upon the availability of the key starting material, 7-fluoroquinoline. A common and effective method for the preparation of quinolines is the Skraup-Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][2][3]

Conceptual Workflow for 7-Fluoroquinoline Synthesis

Caption: Synthesis of 7-Fluoroquinoline via Skraup-Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 7-Fluoroquinoline from 3-Fluoroaniline

Materials:

-

3-Fluoroaniline[4]

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath.

-

Addition of Reactants: To the cooled sulfuric acid, slowly add 3-fluoroaniline, followed by glycerol. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added. Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[5]

-

Reaction: Heat the mixture cautiously to reflux. The reaction is exothermic and should be monitored carefully.[6] Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous layer with dichloromethane multiple times.

-

Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 7-fluoroquinoline.

Part 2: Synthesis of this compound

Two viable synthetic pathways are presented for the synthesis of the target molecule.

Pathway A: Direct C-3 Iodination of 7-Fluoroquinoline

Direct C-H functionalization is an atom-economical and increasingly popular strategy in organic synthesis. The regioselective iodination of the quinoline ring at the C-3 position has been reported to proceed via radical or electrophilic mechanisms.[7][8][9] The electron-withdrawing nature of the fluorine atom at the 7-position is expected to deactivate the benzene ring towards electrophilic attack, favoring substitution on the pyridine ring. The C-3 position of the quinoline nucleus is susceptible to radical attack.

Conceptual Workflow for Direct C-3 Iodination

Caption: Direct C-3 Iodination of 7-Fluoroquinoline.

Experimental Protocol: Regioselective C-3 Iodination of 7-Fluoroquinoline

This protocol is based on general methods for the C-3 iodination of quinolines and may require optimization for the specific substrate.[7][10]

Materials:

-

7-Fluoroquinoline

-

Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Radical initiator (e.g., AIBN) or a suitable catalyst system as reported in the literature[11]

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Reaction Setup: To a solution of 7-fluoroquinoline in a suitable solvent, add the iodinating agent (e.g., molecular iodine).

-

Initiation: Add the radical initiator or catalyst system.

-

Reaction: Heat the reaction mixture to reflux or as required by the specific protocol, and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway B: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

The Sandmeyer reaction is a robust and widely used method for the transformation of an aromatic amino group into a variety of functional groups, including halides.[12][13] This pathway involves the synthesis of 3-amino-7-fluoroquinoline, followed by its diazotization and subsequent reaction with an iodide salt.

Conceptual Workflow for the Sandmeyer Route

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 3-Amino-7-fluoroquinoline

Step 1: Nitration of 7-Fluoroquinoline

-

Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Addition of Substrate: Slowly add 7-fluoroquinoline to the cooled nitrating mixture with vigorous stirring.

-

Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain 7-fluoro-3-nitroquinoline.

Step 2: Reduction of 7-Fluoro-3-nitroquinoline

-

Reaction Setup: Suspend 7-fluoro-3-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reduction is complete.

-

Workup: Cool the reaction mixture and neutralize with a base to precipitate the crude product.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude 3-amino-7-fluoroquinoline by recrystallization or column chromatography.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

Materials:

-

3-Amino-7-fluoroquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium bisulfite (for workup)

-

Ethyl acetate (for extraction)

Procedure:

-

Diazotization: Dissolve 3-amino-7-fluoroquinoline in a cooled aqueous solution of hydrochloric or sulfuric acid. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[13]

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion: Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture and add a solution of sodium bisulfite to reduce any excess iodine.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416440-27-1 | |

| Molecular Formula | C₉H₅FIN | |

| Molecular Weight | 273.05 g/mol | |

| Appearance | Solid (expected) | - |

| Purity | ≥97% (typical for commercial samples) |

Table 2: Expected Spectroscopic Data for this compound

| Data Type | Expected Features |

| ¹H NMR | Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring and a 2,3,4-trisubstituted pyridine ring. The fluorine atom will cause additional splitting of adjacent protons. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts influenced by the fluorine and iodine substituents. A C-I bond will typically shift the carbon signal to a higher field. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₅FIN.[14] |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons.[15] |

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the direct C-3 iodination and the Sandmeyer reaction will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The direct iodination route offers a more atom-economical approach, while the Sandmeyer reaction is a well-established and often high-yielding transformation.

The availability of this compound as a versatile building block opens up numerous possibilities for the development of novel therapeutic agents. Its strategic functionalization will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. iipseries.org [iipseries.org]

- 4. nbinno.com [nbinno.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. | Semantic Scholar [semanticscholar.org]

- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fluoroform [webbook.nist.gov]

- 15. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Fluoro-3-iodoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 7-Fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into the strategic selection of precursors, detailed experimental protocols, and the underlying chemical principles governing the synthesis. Emphasis is placed on providing a robust and reproducible methodology, supported by established chemical literature and safety considerations.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a fluorine atom at the 7-position and an iodine atom at the 3-position of the quinoline ring system imparts unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. This guide will elucidate a practical and efficient synthetic route to this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-stage synthetic strategy. The primary disconnection is at the C-I bond, leading to the intermediate 7-fluoroquinoline. A subsequent disconnection of the quinoline core points towards the well-established Gould-Jacobs reaction, which utilizes a substituted aniline and a malonate derivative.

Caption: Retrosynthetic analysis of this compound.

This approach offers a convergent and efficient pathway, starting from readily available commercial starting materials.

Starting Materials: Properties and Safety Considerations

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

| Starting Material | Structure | CAS No. | Key Properties | Safety Precautions |

| 3-Fluoroaniline |  | 372-19-0 | Colorless to yellow liquid, sensitive to light and air. | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[1][2][3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3] |

| Diethyl ethoxymethylenemalonate |  | 87-13-8 | Colorless liquid. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6][7] Use in a well-ventilated area and wear appropriate PPE.[4][5][6][7] |

| N-Iodosuccinimide (NIS) |  | 516-12-1 | Off-white to yellow crystalline powder. Light-sensitive. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11][12] Handle with care, avoiding dust inhalation, in a fume hood. Store in a cool, dark, and dry place.[8][9][10][11][12] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 7-Fluoroquinoline via the Gould-Jacobs Reaction.

-

Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Fluoroquinoline

The Gould-Jacobs reaction is a robust method for the synthesis of the quinoline core.[13]

4.1.1. Part A: Condensation of 3-Fluoroaniline and Diethyl ethoxymethylenemalonate

-

Protocol:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The reaction is typically performed neat (without solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl (3-fluoroanilino)methylenemalonate, can often be used in the next step without further purification.

-

4.1.2. Part B: Thermal Cyclization

-

Protocol:

-

The crude diethyl (3-fluoroanilino)methylenemalonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250 °C for 30-60 minutes.

-

The reaction is monitored by TLC for the disappearance of the starting material and the formation of the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried.

-

4.1.3. Part C: Hydrolysis and Decarboxylation

-

Protocol:

-

The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).[14][15]

-

The mixture is heated to reflux for 2-4 hours to facilitate hydrolysis of the ester to the corresponding carboxylic acid.[14][15]

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried.

-

For decarboxylation, the carboxylic acid is heated at a high temperature (typically above its melting point, around 250-270 °C) until the evolution of carbon dioxide ceases.[16] This step can be performed neat or in a high-boiling point solvent.

-

The resulting crude 7-fluoro-4-hydroxyquinoline is then purified, and the hydroxyl group at the 4-position needs to be removed. This can be achieved by conversion to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation (e.g., catalytic hydrogenation). A more direct approach for the synthesis of 7-fluoroquinoline might be desirable to avoid these additional steps.

-

An alternative approach to obtain 7-fluoroquinoline directly would be to perform a Skraup or Doebner-von Miller reaction with 3-fluoroaniline, though these often require harsh conditions and can lead to mixtures of products.

Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline

A direct C-H iodination at the C3 position of the quinoline ring can be achieved using a radical-based methodology.[17][18][19][20]

-

Protocol:

-

In a suitable reaction vessel, dissolve 7-fluoroquinoline in a solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

-

Add N-iodosuccinimide (NIS) as the iodine source (typically 1.1-1.5 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount, e.g., 10-20 mol%).

-

Heat the reaction mixture to reflux (around 80-90 °C) for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Characterization Data

Accurate characterization of the intermediate and final product is crucial for confirming the success of the synthesis.

5.1. 7-Fluoroquinoline (Intermediate)

-

¹H NMR (CDCl₃): The proton NMR spectrum of 7-fluoroquinoline would be expected to show characteristic signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the adjacent proton signals (H-6 and H-8).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

5.2. This compound (Final Product)

-

¹H NMR (CDCl₃): The introduction of the iodine atom at the C3 position will lead to the disappearance of the H-3 proton signal and will influence the chemical shifts of the neighboring protons (H-2 and H-4).

-

¹³C NMR (CDCl₃): A significant downfield shift is expected for the C-3 carbon due to the attachment of the iodine atom.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₅FIN, MW: 273.05 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process commencing with the Gould-Jacobs reaction of 3-fluoroaniline and diethyl ethoxymethylenemalonate to construct the 7-fluoroquinoline core, followed by a regioselective radical C-H iodination at the C3 position. This guide provides a detailed framework for this synthetic route, emphasizing the importance of understanding the properties of the starting materials and adhering to safe laboratory practices. The methodologies described herein are based on established and reliable chemical transformations, offering a practical pathway for the preparation of this valuable synthetic intermediate for applications in drug discovery and development.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. uprm.edu [uprm.edu]

- 7. fishersci.com [fishersci.com]

- 8. N-Iodosuccinimide MSDS - 820743 - Merck [merckmillipore.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 17. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 20. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution on fluoroquinolines

An In-Depth Technical Guide to Electrophilic Substitution on the Fluoroquinolone Core

Foreword

The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents, with its efficacy intrinsically linked to the substituents adorning its bicyclic core.[1][2] While modifications at the C-7 and N-1 positions have been extensively explored to modulate antibacterial spectrum and pharmacokinetic properties, direct functionalization of the carbocyclic ring via electrophilic substitution offers a powerful, albeit challenging, avenue for creating novel analogs.[3][4] This guide provides a comprehensive exploration of electrophilic substitution reactions on the fluoroquinolone nucleus, moving beyond simple procedural descriptions to dissect the underlying electronic principles, regiochemical outcomes, and practical laboratory methodologies. It is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage this chemistry for the rational design of next-generation antibacterial agents.

The Fluoroquinolone Core: An Electronic Perspective

The reactivity of the fluoroquinolone ring system in electrophilic aromatic substitution (EAS) is not uniform. It is governed by the cumulative electronic effects of its inherent substituents. Understanding these influences is paramount to predicting and controlling the regioselectivity of these reactions.[5]

The core structure contains two fused rings: a benzene ring (A-ring) and a pyridone ring (B-ring). The pyridone ring is inherently electron-deficient due to the strong electron-withdrawing effects of the C-4 keto group and the C-3 carboxylic acid. This deactivation is so profound that electrophilic attack on the C-2 position is electronically disfavored.

Consequently, electrophilic substitution is almost exclusively directed to the A-ring (positions C-5, C-6, C-7, and C-8). The regiochemical outcome on this ring is a nuanced interplay of the following groups:

-

C-6 Fluorine: As a halogen, fluorine exerts a dual effect. Its strong inductive effect (-I) deactivates the ring, while its lone pairs can participate in resonance (+M), which is an activating, ortho-, para-directing effect.[6] Overall, halogens are classified as deactivating, ortho-, para-directors.[7] Thus, the C-6 fluorine directs incoming electrophiles to the C-5 and C-7 positions.

-

C-7 Substituent (e.g., Piperazine): The nitrogen-containing heterocycle at C-7 is typically a potent electron-donating group (+M effect) through its lone pair of electrons. This makes it a strong activating group and an ortho-, para-director.[8] It strongly directs incoming electrophiles to the C-6 and C-8 positions.

-

N-1 Substituent (e.g., Cyclopropyl): The alkyl group at N-1 has a mild activating effect on the pyridone ring but its influence on the A-ring's reactivity is generally considered minimal compared to the other substituents.[1][9]

The Resultant Regioselectivity: The final position of substitution is determined by the dominant directing effect. The strongly activating C-7 amino substituent typically overrides the other effects, making the ortho-position, C-8 , the most nucleophilic and kinetically favored site for electrophilic attack.[2][10][11] The C-5 position is the second most likely site, influenced by the C-6 fluorine, but is generally less favored than C-8.

Caption: Dominant directing effects on the fluoroquinolone A-ring.

Nitration of Fluoroquinolones

Nitration is one of the most feasible and well-documented electrophilic substitutions on the fluoroquinolone scaffold. The introduction of a nitro group, particularly at the C-8 position, serves as a valuable synthetic handle for further modifications and has been shown to modulate biological activity.[10][12][13]

Mechanism and Rationale

The reaction proceeds via the classical electrophilic aromatic substitution mechanism. A nitrating mixture, typically fuming nitric acid or a combination of nitric and sulfuric acids, generates the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich A-ring of the fluoroquinolone, with a strong preference for the C-8 position, to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base (like water or bisulfate) restores aromaticity, yielding the 8-nitrofluoroquinolone product.

It is critical to maintain controlled temperatures during the reaction. Uncontrolled heating can lead to undesired side reactions, most notably decarboxylation at the C-3 position, followed by nitration at that site.[10]

Caption: Mechanism of C-8 nitration on the fluoroquinolone core.

Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol is adapted from established procedures for the nitration of a fluoroquinolone precursor.[10][14]

Materials:

-

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a drying tube

Procedure:

-

Preparation: In a clean, dry round-bottom flask, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Substrate Addition: Slowly and portion-wise, add the starting fluoroquinolone to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C. Stir until complete dissolution.

-

Nitrating Agent Addition: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise to the solution over 30 minutes. A slight color change may be observed.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).

-

Drying: Dry the collected solid under vacuum to yield the crude 8-nitro derivative. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The success of the synthesis is confirmed by full characterization using NMR, IR, and mass spectrometry. 1H-NMR is particularly diagnostic, showing a characteristic downfield shift for the H-5 proton due to the anisotropic effect of the adjacent nitro group.[13]

Summary of Nitration Reactions

| Starting Fluoroquinolone | Nitrating Agent | Position | Yield (%) | Reference |

| Ciprofloxacin precursor | Fuming HNO₃ | C-8 | >80% | [10][12] |

| Norfloxacin precursor | HNO₃ / H₂SO₄ | C-8 | Good | [15] |

| 1,7-disubstituted quinolone | N/A | C-6 | N/A | [16] |

Halogenation of Fluoroquinolones

Direct halogenation of the fluoroquinolone core provides another route to novel analogs. The introduction of chlorine, bromine, or iodine can significantly alter the lipophilicity and electronic properties of the molecule, potentially enhancing antibacterial activity or overcoming resistance mechanisms.[9][11]

Mechanistic Considerations and Reagents

Similar to nitration, halogenation is an electrophilic aromatic substitution. The reaction typically requires the elemental halogen (Cl₂, Br₂, I₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a more potent electrophile. Alternatively, reagents like N-halosuccinimides (NCS, NBS, NIS) can be used under acidic conditions.

The regioselectivity follows the same principles outlined previously, with the C-8 position being the most favorable site for substitution due to the powerful directing effect of the C-7 amino group. The addition of a halogen at C-8 has been shown to enhance activity against certain resistant bacterial strains.[11]

Representative Protocol: C-8 Bromination (General)

While specific, detailed protocols for the direct EAS halogenation on a fully formed fluoroquinolone are less common in the literature than nitration, a general procedure can be outlined based on standard halogenation chemistry.

Materials:

-

Fluoroquinolone substrate

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA) or Sulfuric Acid

-

Anhydrous solvent (e.g., Dichloromethane, DMF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolution: Dissolve the fluoroquinolone substrate in the chosen anhydrous solvent in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or using TFA as a solvent/catalyst).

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography.

Sulfonation and Friedel-Crafts Reactions: The Challenge

Direct sulfonation and Friedel-Crafts reactions on the fluoroquinolone nucleus are rarely reported and present significant synthetic challenges.

-

Sulfonation: The typical conditions for sulfonation (fuming H₂SO₄ at high temperatures) are harsh and likely to cause degradation of the complex fluoroquinolone molecule, including potential decarboxylation. While sulfanilyl fluoroquinolones have been synthesized, these typically involve coupling a pre-formed sulfanilyl moiety at the C-7 position via nucleophilic substitution, not direct electrophilic sulfonation of the core.[17]

-

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally incompatible with the fluoroquinolone scaffold for two primary reasons.[18][19] First, the A-ring is deactivated by the C-6 fluorine and the distant pyridone ring substituents. Second, and more critically, the basic nitrogen atoms (especially in the C-7 piperazine ring) will readily complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and adding a strong positive charge to the molecule, which further deactivates the ring towards electrophilic attack.[20][21]

Conclusion and Future Outlook

Electrophilic substitution on the fluoroquinolone core, particularly nitration and halogenation, is a viable strategy for accessing novel C-8 substituted analogs. The regiochemistry of these reactions is predictably controlled by the powerful activating and ortho-directing nature of the C-7 amino substituent. While nitration is a robust and high-yielding transformation, other EAS reactions like sulfonation and Friedel-Crafts are mechanistically challenging and generally not feasible. A thorough understanding of the electronic landscape of the fluoroquinolone nucleus is essential for any researcher aiming to exploit this chemistry in the pursuit of new antibacterial agents with improved potency and resistance profiles. Future work may focus on developing milder catalytic systems to overcome the inherent limitations of these reactions and expand the synthetic toolkit for modifying this vital class of antibiotics.

References

- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. people.wou.edu [people.wou.edu]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori [mdpi.com]

- 14. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 16. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mode of Action of Sulfanilyl Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Introduction of Fluorine in Quinology: A Technical Guide for Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in the quinoline scaffold has been a transformative strategy in medicinal chemistry, most notably leading to the development of the potent fluoroquinolone class of antibiotics. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in quinoline chemistry. We will delve into the profound influence of this small yet highly electronegative atom on the physicochemical properties, biological activity, metabolic stability, and synthetic accessibility of quinoline-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design and synthesize novel quinoline-based therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

The Fluorine Advantage: Modulating Physicochemical Properties of the Quinoline Core

The introduction of fluorine into the quinoline ring system imparts significant and often predictable changes to its fundamental physicochemical characteristics. These modifications are critical for optimizing drug-like properties, including solubility, lipophilicity, and metabolic stability.

Electronic Effects and pKa Modulation

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect on the quinoline ring. This electronic perturbation can significantly influence the basicity (pKa) of the quinoline nitrogen. The precise impact is position-dependent, offering a tool for fine-tuning the ionization state of the molecule at physiological pH. This is crucial for optimizing target engagement and membrane permeability.

Lipophilicity and Membrane Permeation

The effect of fluorine on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom can increase lipophilicity, aiding in membrane permeation, the introduction of multiple fluorine atoms or a trifluoromethyl group can have the opposite effect.[1] This nuanced relationship allows for the precise modulation of a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[2][3]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] By strategically placing fluorine atoms at metabolically labile positions ("soft spots") on the quinoline scaffold, the rate of metabolic degradation can be significantly reduced, leading to a longer drug half-life and improved pharmacokinetic profiles.[6][7][8]

| Property | Effect of Fluorination | Implication in Drug Design |

| pKa | Generally decreases basicity | Modulates ionization at physiological pH, affecting solubility and target binding. |

| Lipophilicity (logP) | Can increase or decrease depending on the degree and nature of fluorination | Influences membrane permeability, absorption, and distribution.[2][3] |

| Metabolic Stability | Significantly increases resistance to enzymatic degradation | Prolongs drug half-life, reduces dosing frequency, and improves bioavailability.[1][4][5] |

The Impact of Fluorine on Biological Activity: The Fluoroquinolone Case Study

The profound impact of fluorine on biological activity is best exemplified by the fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinolone core was a pivotal discovery that transformed a class of compounds with limited utility into broad-spectrum antibacterial agents.[][10][11]

Mechanism of Action: Targeting Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][12][13][14][15] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, fluoroquinolones trap the enzymes in a state that leads to double-strand DNA breaks and ultimately cell death.[12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. myquinstory.info [myquinstory.info]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Regioselective Electrolytic 5,8-Difluorination of Quinolines" by Sean P. Spurlin [digitalcommons.georgiasouthern.edu]

- 5. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Quinolone pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Expanding Therapeutic Frontier of Halo-Fluoro-Quinolines: A Technical Guide for Researchers

Abstract

The quinoline scaffold, a fused bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, most notably giving rise to the potent class of fluoroquinolone antibiotics. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has been instrumental in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide delves into the burgeoning research applications of halo-fluoro-quinolines, extending beyond their established antibacterial prowess. We will explore their promising potential in oncology, virology, and neurodegenerative diseases, underpinned by a detailed examination of their mechanisms of action, structure-activity relationships, and key experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to accelerate innovation in this exciting field.

The Enduring Legacy and Evolving Potential of Halo-Fluoro-Quinolines

The journey of quinoline-based drugs began with the discovery of nalidixic acid, a first-generation quinolone antibiotic.[1] The subsequent introduction of a fluorine atom at the C-6 position marked a significant leap, enhancing the DNA gyrase inhibitory activity and cellular penetration of these compounds, leading to the development of the highly successful fluoroquinolone class of antibiotics.[2][3] These synthetic agents exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] By stabilizing the enzyme-DNA complex, they block DNA replication and generate double-strand breaks, ultimately leading to bacterial cell death.[4][7]